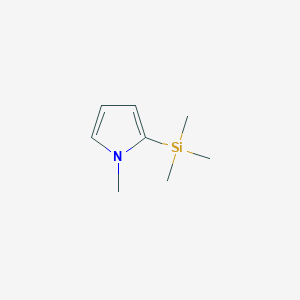
2-(3-Fluorophenyl)pyridine
Übersicht
Beschreibung
“2-(3-Fluorophenyl)pyridine” is a chemical compound with the molecular formula C11H8FN . It is related to other compounds such as “3-Chloro-2-(3-fluorophenyl)pyridine” and “2-(2-Fluorophenyl)pyridine” which have similar structures .
Synthesis Analysis
While specific synthesis methods for “2-(3-Fluorophenyl)pyridine” were not found, related compounds have been synthesized through various methods. For instance, pyrrolidine derivatives have been synthesized through ring construction from different cyclic or acyclic precursors . Another method involves the Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine .Molecular Structure Analysis
The molecular structure of “2-(3-Fluorophenyl)pyridine” can be analyzed using various methods. For instance, the frontier molecular orbitals analysis, reactivity indices, molecular electrostatic potential, and dipole measurements can be used to describe possible reaction pathways .Physical And Chemical Properties Analysis
“2-(3-Fluorophenyl)pyridine” has a molecular weight of 173.186 Da .Wissenschaftliche Forschungsanwendungen
Chemistry and Properties
The chemistry of pyridine derivatives, including 2-(3-Fluorophenyl)pyridine, is a subject of significant interest due to their versatile properties and applications. Research on compounds containing pyridine and fluorophenyl groups has shown that these substances can exhibit a wide range of chemical behaviors and functionalities. For example, the review by Boča, Jameson, and Linert (2011) discusses the variability in chemistry and properties of pyridine derivatives, emphasizing their potential in forming complex compounds with unique spectroscopic, magnetic, and biological activities (Boča, Jameson, & Linert, 2011).
Medicinal Applications
Pyridine derivatives have been extensively studied for their medicinal importance. Research indicates that these compounds possess a wide range of biological activities, making them valuable in the development of new pharmaceuticals. Altaf et al. (2015) provide a comprehensive review of the medicinal and non-medicinal uses of pyridine derivatives, highlighting their significance in modern medicine due to their diverse biological activities (Altaf et al., 2015).
Chemosensing Applications
The ability of pyridine derivatives to act as effective chemosensors is another area of interest. Abu-Taweel et al. (2022) discuss the potential of these compounds in analytical chemistry for detecting various species, emphasizing the broad applicability of pyridine-based sensors in environmental, agricultural, and biological samples (Abu-Taweel et al., 2022).
Metallation and Catalysis
The metallation of pyridine compounds, including those with fluorophenyl groups, plays a crucial role in synthetic chemistry, allowing for the formation of complex molecules with specific properties. Marsais and Quéguiner (1983) review the metallation of π-deficient heterocyclic compounds, providing insights into the regioselectivity and reactivity of these processes, which are fundamental for synthesizing new materials and catalysts (Marsais & Quéguiner, 1983).
Safety and Hazards
The safety data sheet for related compounds suggests that they are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They are flammable liquids and can cause skin irritation, serious eye irritation, and may be harmful if swallowed, in contact with skin, or if inhaled .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(3-fluorophenyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FN/c12-10-5-3-4-9(8-10)11-6-1-2-7-13-11/h1-8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFVNFXJHJBHQIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60374658 | |
| Record name | 2-(3-fluorophenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60374658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Fluorophenyl)pyridine | |
CAS RN |
58861-54-4 | |
| Record name | 2-(3-fluorophenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60374658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-chloro-5-(4-fluorophenyl)-N-pyridin-3-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/no-structure.png)



![3-Methyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B3054123.png)


![7-Hydrazinyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B3054127.png)




